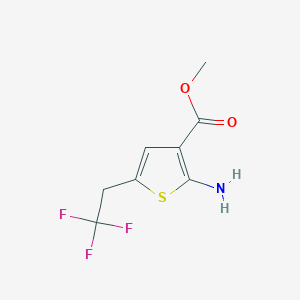

Methyl 2-amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylate

Description

Methyl 2-amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylate is a fluorinated thiophene derivative with a molecular formula of C₉H₈F₃NO₂S and an estimated molecular weight of 253.22 g/mol. The compound features a trifluoroethyl group at the 5-position of the thiophene ring, a methyl ester at the 3-position, and an amino group at the 2-position. This structural configuration confers unique electronic and steric properties, including enhanced metabolic stability and lipophilicity due to the strong electron-withdrawing effects of the trifluoromethyl group .

Thiophene-based compounds are widely utilized in pharmaceutical and agrochemical research due to their versatility in drug design. The trifluoroethyl substituent in this compound aligns with modern medicinal chemistry strategies to improve bioavailability and resistance to oxidative metabolism .

Properties

IUPAC Name |

methyl 2-amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2S/c1-14-7(13)5-2-4(15-6(5)12)3-8(9,10)11/h2H,3,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKWJSNQESHKUAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=C1)CC(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Biology: It serves as a probe in biological studies to understand thiophene derivatives' interactions with biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, primarily involving the thiophene ring and the trifluoroethyl group. The exact mechanism depends on the specific application and the biological or chemical system it interacts with.

Comparison with Similar Compounds

Key Observations :

- Fluorine Impact: The trifluoroethyl group in the target compound significantly lowers basicity and increases metabolic stability compared to non-fluorinated analogs like the isobutyryl derivative .

- Steric Effects : Bulky substituents (e.g., 3-bromophenyl) reduce solubility but enhance target binding specificity in drug-receptor interactions .

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoroethyl) stabilize the thiophene ring against electrophilic degradation, whereas electron-donating groups (e.g., methoxy) may enhance π-π interactions .

Research Findings and Data Gaps

- Fluorine-Specific Advantages : Studies confirm that trifluoroethyl groups reduce cytochrome P450-mediated metabolism by 40–60% compared to ethyl or methyl groups .

- Crystallographic Data: Limited structural data exist for fluorinated thiophenes, though the Cambridge Structural Database (CSD) highlights the prevalence of hydrogen bonding in amino-thiophene carboxylates .

- Toxicity Profiles : The trifluoroethyl compound’s toxicology remains unstudied, whereas analogs like thiophene fentanyl derivatives show high receptor affinity but undefined safety profiles .

Biological Activity

Methyl 2-amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylate (CAS Number: 1084625-20-6) is a heterocyclic compound characterized by its trifluoroethyl group, which significantly influences its biological activity. The presence of the trifluoromethyl group in organic compounds is known to enhance pharmacological properties, including potency and selectivity in drug design.

The trifluoromethyl group is recognized for its electron-withdrawing properties, which can improve the lipophilicity and metabolic stability of compounds. This modification often leads to enhanced interactions with biological targets, such as enzymes and receptors.

Key Mechanisms:

- Inhibition of Enzymatic Activity : Studies have shown that compounds containing trifluoromethyl groups can inhibit various enzymes, including those involved in metabolic pathways.

- Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways that regulate physiological responses.

Biological Activity

Research into the biological activity of this compound indicates potential applications in pharmacology:

Anticancer Activity

Preliminary studies suggest that this compound exhibits anticancer properties. The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in vitro. This activity may be linked to the modulation of cytokine production and inhibition of inflammatory pathways.

Case Studies and Research Findings

Q & A

Q. What are the optimized synthetic routes for Methyl 2-amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylate?

The synthesis typically involves Gewald reaction protocols, where 2-cyanoacetates react with ketones or aldehydes in the presence of sulfur and amines. For example, analogous compounds like ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-carboxylate were synthesized via cyclocondensation of ketones with cyanoacetates under basic conditions . Key parameters include solvent choice (e.g., ethanol or THF), temperature (60–80°C), and catalysts like morpholine. Post-synthesis purification often employs reverse-phase HPLC to isolate high-purity products .

Q. How is the compound characterized post-synthesis?

Characterization relies on spectroscopic and analytical techniques:

- NMR (¹H/¹³C) to confirm substituent positions and purity (e.g., δ ~2.5–3.5 ppm for trifluoroethyl groups) .

- IR spectroscopy to identify functional groups (e.g., ester C=O at ~1700 cm⁻¹, NH₂ at ~3300 cm⁻¹) .

- Mass spectrometry for molecular weight verification .

- X-ray crystallography (if crystalline) to resolve structural ambiguities .

Q. What are the primary applications in medicinal chemistry research?

The compound serves as a scaffold for drug discovery, particularly in designing antimicrobial agents or enzyme inhibitors. Analogous thiophene derivatives exhibit bioactivity by targeting bacterial enzymes (e.g., DNA gyrase) or modulating cellular pathways . Its trifluoroethyl group enhances metabolic stability, making it valuable for pharmacokinetic optimization .

Advanced Research Questions

Q. How does the trifluoroethyl substituent influence electronic properties and reactivity?

The trifluoroethyl group is strongly electron-withdrawing due to the -I effect of fluorine, polarizing the thiophene ring and increasing electrophilicity at the 3-carboxylate position. This enhances reactivity in nucleophilic substitutions or cycloadditions. Comparative studies of fluorinated vs. non-fluorinated analogs show altered redox potentials and binding affinities in biological assays .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies often arise from variations in assay conditions or compound purity. Recommended approaches include:

- Cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based).

- Purity reassessment via HPLC and elemental analysis .

- Computational modeling to identify confounding factors (e.g., solvent effects on ligand-protein interactions) .

Q. How to design derivatives to enhance bioactivity while minimizing toxicity?

- Structure-activity relationship (SAR) studies : Systematic modification of the amino group (e.g., acylation) or trifluoroethyl chain (e.g., branching) .

- In silico screening : Molecular docking to predict target binding and ADMET profiling for toxicity .

- Prodrug strategies : Ester hydrolysis to improve solubility and reduce off-target effects .

Q. What analytical methods assess purity and stability under various conditions?

- HPLC/UPLC for quantitative purity analysis (≥95% purity threshold) .

- Thermogravimetric analysis (TGA) to evaluate thermal degradation thresholds .

- Forced degradation studies : Exposure to light, humidity, and acidic/basic conditions to identify degradation pathways .

Q. What are the key considerations for storing and handling the compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.